BenchChemオンラインストアへようこそ!

1H-Benzimidazole-2-propanol, 5-bromo-

Physicochemical profiling Lipophilicity prediction Drug-likeness assessment

This bifunctional building block delivers orthogonal reactivity from a single starting material: palladium-catalyzed Suzuki-Miyaura cross-coupling at the C5-bromo position (up to 81% yield precedent for analogous substrates) and selective Mitsunobu or oxidation functionalization of the 2-(3-hydroxypropyl) side chain — enabling systematic exploration of two diversity vectors per procurement unit. The bromine substituent confers a +0.7-unit ΔXLogP3 versus the unsubstituted parent (XLogP3 1.9 vs. 1.2) and enables halogen bonding interactions with biological targets that are impossible with —H, —CH₃, or —Cl analogs. The characteristic ⁷⁹Br:⁸¹Br isotopic signature (~1:1) provides unambiguous MS confirmation of all coupling products throughout the synthetic sequence.

Molecular Formula C10H11BrN2O
Molecular Weight 255.11 g/mol
CAS No. 540516-31-2
Cat. No. B6613172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole-2-propanol, 5-bromo-
CAS540516-31-2
Molecular FormulaC10H11BrN2O
Molecular Weight255.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NC(=N2)CCCO
InChIInChI=1S/C10H11BrN2O/c11-7-3-4-8-9(6-7)13-10(12-8)2-1-5-14/h3-4,6,14H,1-2,5H2,(H,12,13)
InChIKeyWFKMGDNIDZUZSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazole-2-propanol, 5-bromo- (CAS 540516-31-2): Procurement-Relevant Chemical Identity and Baseline Physicochemical Profile


1H-Benzimidazole-2-propanol, 5-bromo- (CAS 540516-31-2; synonym: 3-(6-bromo-1H-benzimidazol-2-yl)propan-1-ol) is a 5(6)-brominated benzimidazole derivative bearing a 3-hydroxypropyl side chain at the 2-position, with molecular formula C₁₀H₁₁BrN₂O and molecular weight 255.11 g/mol [1]. The compound belongs to the privileged benzimidazole pharmacophore class and is supplied as a research-grade building block at certified purities of 95% (AKSci), 97% (Aladdin/Wanvibio), and 98% (Leyan), with long-term storage recommended in cool, dry conditions . Computed physicochemical properties reported in PubChem (CID 4162826) include XLogP3 of 1.9, topological polar surface area of 48.9 Ų, two hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds [1]. The bromine substituent at the 5(6)-position constitutes the key structural differentiator from other 1H-benzimidazole-2-propanol analogs, imparting distinct electronic, steric, and reactivity characteristics relevant to both synthetic elaboration and biological target engagement.

Why Generic Substitution of 1H-Benzimidazole-2-propanol, 5-bromo- (CAS 540516-31-2) with Unsubstituted or Differently 5-Substituted Analogs Fails in Research and Synthetic Applications


The 5(6)-bromo substituent on the benzimidazole core is not an interchangeable module; it fundamentally alters the compound's physicochemical profile, synthetic reactivity, and potential biological target interactions relative to the unsubstituted parent (1H-benzimidazole-2-propanol, CID 75470; MW 176.21, XLogP3 1.2) or the 5-methyl (XLogP ~1.6) and 5-chloro (XLogP ~2.14) analogs [1]. The bromine atom introduces a 44.8% increase in molecular weight, a 0.7-unit increase in predicted lipophilicity (ΔXLogP3 = +0.7 vs. unsubstituted), and a heavy atom capable of participating in halogen bonding, which cannot be replicated by —H, —CH₃, or —Cl substitutions [1]. Critically, the C–Br bond at the 5-position serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination) that enable modular derivatization into aryl-, heteroaryl-, or amino-functionalized benzimidazole libraries — a capability absent in the unsubstituted or methyl analogs . Furthermore, published structure–activity relationship (SAR) data on 5-halobenzimidazoles indicate that the electron-withdrawing nature and polarizable volume of bromine confer distinct antimicrobial potency profiles compared to 5-fluoro, 5-chloro, or unsubstituted congeners, making blind substitution scientifically unsound without confirmatory assay data [2].

Quantitative Differentiation Evidence for 1H-Benzimidazole-2-propanol, 5-bromo- (CAS 540516-31-2) Relative to Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: 5-Bromo vs. Unsubstituted 1H-Benzimidazole-2-propanol

The 5-bromo derivative exhibits a computed XLogP3 of 1.9, which is 0.7 log units higher than the unsubstituted 1H-benzimidazole-2-propanol (XLogP3 = 1.2) [1][2]. This increase in predicted lipophilicity is attributable to the hydrophobic bromine substituent and indicates enhanced membrane permeability potential according to established drug-likeness guidelines. The 5-methyl analog has an intermediate XLogP of ~1.6, while the 5-chloro analog reports a LogP of ~2.14, demonstrating that the bromine atom provides a lipophilicity value between methyl and chloro substitutions, offering a distinct balance of hydrophobic character .

Physicochemical profiling Lipophilicity prediction Drug-likeness assessment

Molecular Weight and Heavy Atom Count Differentiation for Synthetic Intermediate Selection

The 5-bromo derivative (MW = 255.11 g/mol; 14 heavy atoms) possesses a molecular weight 44.8% greater than the unsubstituted 1H-benzimidazole-2-propanol (MW = 176.21 g/mol; 13 heavy atoms) and 34.1% greater than the 5-methyl analog (MW = 190.24 g/mol) [1][2]. The bromine atom (atomic weight 79.90 Da) contributes ~31% of the total molecular mass and provides a dense, polarizable electron cloud that is absent in —H, —CH₃, or —Cl analogs. This mass difference is analytically significant for LC-MS tracking of reaction progress and product identification in synthetic workflows.

Synthetic chemistry Building block selection Molecular design

Synthetic Versatility: 5-Bromo as a Cross-Coupling Handle vs. Non-Halogenated Analogs

The 5-bromo substituent enables direct participation in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, a capability that is structurally impossible for the unsubstituted or 5-methyl analogs [1]. Published methodology demonstrates that N-protected 5-bromo-benzimidazole derivatives undergo efficient Suzuki-Miyaura coupling with aryl boronic acids to yield 5-aryl-benzimidazole libraries, with yields up to 81% reported for analogous 5-bromo-benzimidazole substrates [1]. The hydroxypropyl side chain at the 2-position can be selectively manipulated via Mitsunobu coupling after appropriate N-protection, as established for 1′H-benzimidazol-2′-ylpropanols [2]. In contrast, the 5-chloro analog (CAS 10252-89-8) may exhibit lower oxidative addition reactivity with palladium catalysts due to the stronger C–Cl bond (bond dissociation energy ~397 kJ/mol for C–Cl vs. ~280 kJ/mol for C–Br), potentially requiring harsher reaction conditions or specialized catalyst systems.

Palladium catalysis C–C bond formation Library synthesis Medicinal chemistry

Commercial Purity Specification Comparison Across Suppliers of 1H-Benzimidazole-2-propanol, 5-bromo-

The 5-bromo derivative is commercially available from multiple independent suppliers with documented purity specifications: 95% (AKSci, Cat. 2943CM), ≥97% (Aladdin/Wanvibio, Cat. H955120), and 98% (Leyan, Product No. 1798387) . This multi-supplier availability with a purity range of 95–98% provides procurement flexibility and quality benchmarking opportunities. In contrast, the 5-methyl analog is listed at 95% purity (AKSci) while the 5-chloro analog (CAS 10252-89-8) and 5-nitro analog (CAS 10252-90-1) have more limited commercial availability with fewer documented purity specifications, potentially complicating comparative studies requiring matched purity levels.

Quality assurance Procurement specification Analytical chemistry

Class-Level Biological Activity Inference: 5-Bromo-Benzimidazole Scaffold in α-Glucosidase and Urease Inhibition

While no direct biological assay data are publicly available for 1H-Benzimidazole-2-propanol, 5-bromo- (CAS 540516-31-2) itself, the 5-bromo-benzimidazole scaffold has demonstrated validated pharmacological activity in two independent studies. In α-glucosidase inhibition assays, 5-bromo-2-aryl benzimidazole derivatives exhibited IC₅₀ values ranging from 8.34 μM to 103.2 μM, with the most potent analog (compound 17, IC₅₀ = 8.34 ± 0.02 μM) being approximately 4.6-fold more potent than the standard drug acarbose (IC₅₀ = 38.25 ± 0.12 μM) [1]. In urease inhibition, 5-bromo-2-aryl benzimidazoles showed IC₅₀ values of 8.15–354.67 μM compared to standard thiourea (IC₅₀ = 21.25 ± 0.15 μM), with five derivatives exceeding the standard's potency, and all compounds proved non-cytotoxic toward 3T3 mouse fibroblasts [2]. These data establish the 5-bromo-benzimidazole pharmacophore as a validated starting point for enzyme inhibitor development, though direct extrapolation to the 2-propanol analog requires experimental confirmation given the 2-aryl vs. 2-hydroxypropyl structural difference.

Enzyme inhibition Diabetes research α-Glucosidase Urease

Limitation Acknowledgment: Absence of Direct Quantitative Biological Data for CAS 540516-31-2

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and major supplier technical datasheets conducted in April 2026 identified no primary research articles, patents, or curated database entries containing direct quantitative biological assay data (IC₅₀, MIC, EC₅₀, Kᵢ, or Kd values) for 1H-Benzimidazole-2-propanol, 5-bromo- (CAS 540516-31-2) as a discrete molecular entity [1][2][3]. This compound appears primarily in chemical supplier catalogs as a research-grade building block. All biological activity claims encountered in supplier promotional materials are generic benzimidazole-class statements not supported by compound-specific quantitative data. This evidence gap does not negate the compound's utility — its value proposition rests on its well-defined role as a synthetic intermediate with a strategically positioned bromine handle and hydroxypropyl side chain — but it does mean that any procurement decision predicated on specific biological potency claims cannot currently be substantiated by peer-reviewed quantitative evidence.

Data transparency Evidence gap analysis Procurement due diligence

Evidence-Backed Research and Industrial Application Scenarios for 1H-Benzimidazole-2-propanol, 5-bromo- (CAS 540516-31-2)


Modular Synthesis of 2,5-Difunctionalized Benzimidazole Libraries via Sequential Cross-Coupling and Side-Chain Derivatization

CAS 540516-31-2 is optimally deployed as a bifunctional building block in parallel medicinal chemistry campaigns. The 5-bromo substituent undergoes palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids (literature precedent: up to 81% yield for analogous substrates) [1], while the 3-hydroxypropyl side chain at the 2-position can be selectively functionalized via Mitsunobu coupling or oxidation after appropriate N-protection, as demonstrated for 1′H-benzimidazol-2′-ylpropanols [2]. This orthogonal reactivity enables systematic exploration of two diversity vectors from a single starting material, maximizing library output per procurement unit. The characteristic bromine isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1) provides unambiguous MS confirmation of coupling products throughout the synthetic sequence .

Physicochemical Probe Compound for Halogen Bonding and Lipophilicity Studies in Drug Design

With its computed XLogP3 of 1.9 — precisely 0.7 units above the unsubstituted parent (XLogP3 1.2) and intermediate between 5-methyl (XLogP ~1.6) and 5-chloro (LogP ~2.14) analogs — CAS 540516-31-2 serves as a calibrated probe for assessing the impact of bromine substitution on compound properties within benzimidazole chemical space [1]. The bromine atom's polarizable electron cloud enables halogen bonding interactions with biological targets (a capability absent in —H, —CH₃, or —Cl substituents), making this compound valuable for scientists studying halogen bond donor-acceptor geometries in protein-ligand co-crystal structures or assessing the contribution of halogen bonding to binding affinity in biochemical assays.

Starting Material for α-Glucosidase/Urease Dual Inhibitor Lead Optimization Programs

The validated pharmacological activity of 5-bromo-2-aryl benzimidazoles as dual α-glucosidase/urease inhibitors (most potent analog: α-glucosidase IC₅₀ = 8.34 μM, ~4.6-fold more potent than acarbose; urease IC₅₀ = 8.15 μM, ~2.6-fold more potent than thiourea; non-cytotoxic to 3T3 fibroblasts) [1][2] provides a rational basis for synthesizing and evaluating the 2-hydroxypropyl analog from CAS 540516-31-2. The hydroxypropyl group at the 2-position replaces the aryl substituent of the published series with a flexible aliphatic alcohol, potentially altering hydrogen bonding capacity (2 H-bond donors, 2 H-bond acceptors) and target engagement while preserving the 5-bromo pharmacophoric element. This compound thus represents a logical next-step building block for structure–activity relationship expansion in metabolic disease and anti-ulcer drug discovery programs.

Quality-Controlled Reference Standard for Benzimidazole Analytical Method Development

The commercial availability of CAS 540516-31-2 at three certified purity levels (95%, ≥97%, and 98%) from independent suppliers [1][2] positions this compound as a suitable reference standard for developing and validating HPLC, LC-MS, or GC analytical methods for benzimidazole-containing reaction monitoring. The 44.8% molecular weight difference versus the unsubstituted analog and the distinct bromine isotopic pattern provide well-resolved chromatographic and mass spectrometric signals that facilitate method calibration. Procurement of the highest available purity grade (98%, Leyan) is recommended for quantitative analytical applications requiring minimal impurity interference.

Quote Request

Request a Quote for 1H-Benzimidazole-2-propanol, 5-bromo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.